

In-Depth Technical Guide: 3-Nitro-2-phenylthiophene (CAS: 18150-94-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitro-2-phenylthiophene

Cat. No.: B183099

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-2-phenylthiophene, with the CAS number 18150-94-2, is a heterocyclic aromatic compound containing a thiophene ring substituted with a nitro group at the 3-position and a phenyl group at the 2-position. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently underexplored, biological significance. While specific biological data for this compound is limited in publicly accessible literature, the known pharmacological activities of related nitrothiophene and thiophene derivatives suggest potential avenues for future research and drug development.

Chemical and Physical Properties

3-Nitro-2-phenylthiophene is a solid compound with the molecular formula $C_{10}H_7NO_2S$ and a molecular weight of 205.23 g/mol. [1] While extensive experimental data is not readily available, the properties of the parent compound, 3-nitrothiophene, can provide some context. 3-Nitrothiophene has a melting point of 78.5°C and a boiling point of 225°C.

Table 1: Physicochemical Properties of **3-Nitro-2-phenylthiophene** and Related Compounds

Property	3-Nitro-2-phenylthiophene	3-Nitrothiophene
CAS Number	18150-94-2[1]	822-84-4[2][3]
Molecular Formula	C ₁₀ H ₇ NO ₂ S[1]	C ₄ H ₃ NO ₂ S[2]
Molecular Weight	205.23 g/mol [1]	129.14 g/mol [2][4]
Melting Point	Not available	78.5°C[3]
Boiling Point	Not available	225°C[3]
Density	Not available	1.426 g/cm ³ (estimate)[3]

Synthesis of 3-Nitro-2-phenylthiophene

A facile and efficient method for the synthesis of 3-nitro-2-substituted thiophenes, including **3-nitro-2-phenylthiophene**, has been reported.[1] The synthesis involves a tandem Michael-
intramolecular Henry reaction followed by a microwave-assisted dehydration and
aromatization.

Experimental Protocol: Synthesis of 3-Nitro-2-phenylthiophene

This protocol is adapted from the general method described for the synthesis of 3-nitro-2-substituted thiophenes.[1]

Step 1: Tandem Michael-Intramolecular Henry Reaction

- To a solution of (E)-(2-nitrovinyl)benzene (1 mmol) in a suitable solvent, add 1,4-dithiane-2,5-diol (1 mmol).
- Add triethylamine (20 mol%) to the mixture.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tetrahydrothiophene intermediate.

Step 2: Microwave-Assisted Dehydration and Aromatization

- Adsorb the crude tetrahydrothiophene intermediate onto acidic alumina.
- Add chloranil (an oxidizing agent) to the mixture.
- Subject the mixture to microwave irradiation.
- Monitor the reaction for the formation of the aromatized product, **3-nitro-2-phenylthiophene**.
- After completion, extract the product from the solid support using a suitable solvent.
- Purify the final product by column chromatography to yield pure **3-nitro-2-phenylthiophene**.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Nitro-2-phenylthiophene**.

Potential Biological and Pharmacological Activity

While no specific biological or pharmacological studies on **3-nitro-2-phenylthiophene** have been found in the reviewed literature, the broader classes of thiophene and nitro-containing compounds exhibit a wide range of biological activities. This suggests that **3-nitro-2-phenylthiophene** could be a valuable scaffold for the development of new therapeutic agents.

General Activity of Thiophene Derivatives

Thiophene and its derivatives are known to possess a diverse array of pharmacological properties, including:

- **Antimicrobial Activity:** Many thiophene-containing compounds have demonstrated efficacy against various bacterial and fungal strains.
- **Anti-inflammatory Activity:** Thiophene derivatives have been investigated for their potential as anti-inflammatory agents.
- **Anticancer Activity:** Several synthetic thiophene derivatives have shown promise as anticancer agents by targeting various cellular pathways.

General Activity of Nitroaromatic Compounds

The nitro group is a key functional group in a number of clinically used drugs. Nitroaromatic compounds are known to exhibit activities such as:

- **Antibacterial Activity:** The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that are cytotoxic.
- **Antiparasitic Activity:** Several nitro-containing drugs are effective against various parasites.

Given the presence of both the thiophene ring and the nitro group, **3-nitro-2-phenylthiophene** represents an interesting candidate for biological screening.

Future Research Directions

The lack of specific data on **3-nitro-2-phenylthiophene** highlights a significant research gap. Future studies should focus on:

- **Detailed Physicochemical Characterization:** Comprehensive analysis using techniques such as NMR, IR, and mass spectrometry to fully characterize the compound.
- **Biological Screening:** Evaluation of its antimicrobial, antifungal, anticancer, and anti-inflammatory activities through in vitro and in vivo assays.

- Mechanism of Action Studies: If biological activity is identified, further research will be needed to elucidate the underlying molecular mechanisms.
- Analogue Synthesis: Synthesis and evaluation of a library of related **3-nitro-2-phenylthiophene** derivatives to establish structure-activity relationships.

Conclusion

3-Nitro-2-phenylthiophene is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activities. While current knowledge is limited, this technical guide provides a foundation for future research by outlining its known properties and a detailed synthetic protocol. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents for a variety of diseases. Researchers in drug discovery and medicinal chemistry are encouraged to investigate the untapped potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Facile synthesis of 3-nitro-2-substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
2. chemsynthesis.com [chemsynthesis.com]
3. 3-nitrothiophene CAS#: 822-84-4 [m.chemicalbook.com]
4. 3-Nitrothiophene | C4H3NO2S | CID 69974 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. To cite this document: BenchChem. [In-Depth Technical Guide: 3-Nitro-2-phenylthiophene (CAS: 18150-94-2)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183099#3-nitro-2-phenylthiophene-cas-number-18150-94-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com